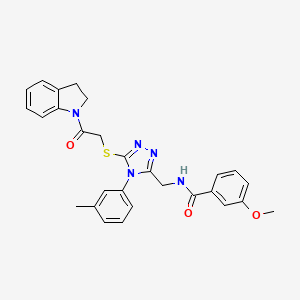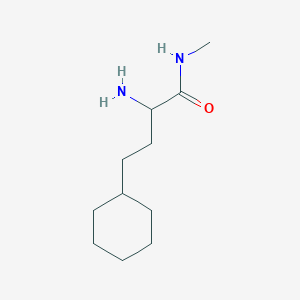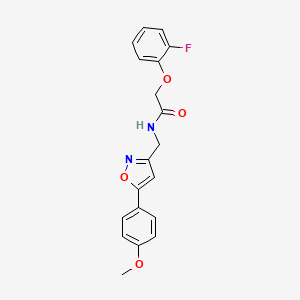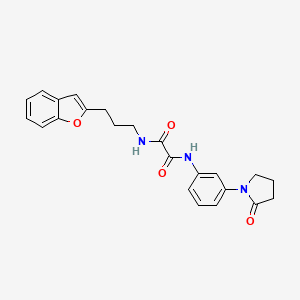![molecular formula C24H23FN6O3S B2916327 N-cyclopentyl-1-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105237-43-1](/img/structure/B2916327.png)
N-cyclopentyl-1-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a cyclopentyl ring, a fluorophenyl group, a triazoloquinazoline ring, and a carboxamide group . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings and functional groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the carboxamide group might be involved in acid-base reactions, while the fluorophenyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Scientific Research Applications
Anticancer Activity
A study synthesized a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives aiming to meet structural requirements essential for anticancer properties. Among these, certain derivatives displayed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, showcasing the potential of this chemical class in cancer treatment strategies (Reddy et al., 2015). Furthermore, compounds with related structures have been explored for their anticancer properties, underscoring the therapeutic potential of these molecules in oncology research.
Antibacterial and Antimicrobial Activities
Research into fluorine-containing quinoline derivatives, akin to the chemical structure , has revealed promising antibacterial activities. These compounds have been synthesized and evaluated for their effectiveness against various bacterial strains, indicating the potential of such molecules in combating bacterial infections (Holla et al., 2005). Additionally, novel triazoloquinazoline derivatives have been identified for their potent antimicrobial activities against primary pathogens including both Gram-positive and Gram-negative bacteria as well as fungal strains, further emphasizing the broad-spectrum antimicrobial potential of this chemical class (Pokhodylo et al., 2021).
Chemical Synthesis and Reactivity
The chemical synthesis and reactivity of triazoloquinazoline derivatives provide a foundation for exploring a wide range of biological activities. Studies detailing the synthesis of related compounds, their characterization, and evaluation of biological activities highlight the versatility and potential of this chemical scaffold in drug discovery and development. For instance, the synthesis of triazoloquinazolinium betaines and their molecular rearrangements offer insights into new chemical entities with possible therapeutic applications (Crabb et al., 1999).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-cyclopentyl-1-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN6O3S/c1-30-22(34)18-10-9-14(21(33)27-16-6-2-3-7-16)11-19(18)31-23(30)28-29-24(31)35-13-20(32)26-17-8-4-5-15(25)12-17/h4-5,8-12,16H,2-3,6-7,13H2,1H3,(H,26,32)(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBPZHVGBXLEFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC(=O)NC5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-isopropoxypropyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2916247.png)

![Methyl 3-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2916251.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-naphthamide](/img/structure/B2916254.png)

![N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2916257.png)
![Ethyl 4-[2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetyl]piperazine-1-carboxylate](/img/structure/B2916258.png)



![5-chloro-2-methoxy-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2916265.png)

![Thiazolo[4,5-c]pyridine-2-carbonitrile](/img/structure/B2916267.png)